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Compound of Interest

6-Fluoro-2,3-dihydro-1H-inden-1-
Compound Name:
amine

Cat. No.: B069646

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of the indanamine scaffold,
a core structural motif present in several neurologically active pharmaceuticals. Its primary
significance lies in its role as a versatile chemical intermediate and building block for the
synthesis of more complex molecules, particularly within the realm of drug discovery and
development. The parent compound, 2,3-dihydro-1H-inden-1-amine, is a well-established
precursor to Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the
treatment of Parkinson's disease[1].

The introduction of a fluorine atom to this privileged scaffold is a deliberate and strategic
modification. In medicinal chemistry, the judicious placement of fluorine can profoundly
influence a molecule's pharmacological profile, affecting its metabolic stability, binding affinity,
membrane permeability, and pKa[2][3]. This guide offers a comprehensive overview of 6-
Fluoro-2,3-dihydro-1H-inden-1-amine, detailing its chemical identity, synthesis, analytical
validation, and strategic applications for researchers and scientists in pharmaceutical
development.

Part 1: Physicochemical Properties and
Identification

The precise identification of a chemical entity is foundational to its use in research. 6-Fluoro-
2,3-dihydro-1H-inden-1-amine is most commonly handled and supplied as its hydrochloride
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salt to improve stability and solubility. It is crucial to distinguish between the racemic mixture
and its individual enantiomers, as biological activity is often stereospecific.

Identifier Value Source

) 6-Fluoro-2,3-dihydro-1H-inden-
Chemical Name ] ] [4][5]
1-amine hydrochloride

CAS Number (Racemate HCI) 1191908-44-7 [41[5]
CAS Number ((R)-enantiomer

731859-02-2 [6][7]
HCI)
CAS Number ((S)-enantiomer

139134-92-9 [8]

HCl)

CoH1oFN (Free Base) /
Molecular Formula [5]
CoH11CIFN (HCI Salt)

) 151.18 g/mol (Free Base) /
Molecular Weight [5]
187.64 g/mol (HCI Salt)

Purity (Typical) >97% [6]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine is a well-established process in
synthetic organic chemistry, typically proceeding via a two-step sequence starting from the
corresponding ketone, 6-fluoro-1-indanone. This approach is analogous to the preparation of
the non-fluorinated parent compound[1].

Synthetic Workflow Overview

The overall transformation involves the conversion of a carbonyl group (ketone) into a primary
amine. This is achieved by first forming an oxime intermediate, which is then reduced.

Hydroxylamine HCI,
NaOH/Ethanol

Raney Nickel (Al-Ni),
NaOH/Ethanol

6-Fluoro-1-indanone Oximation 6-Fluoro-1-indanone oxime Reduction 6-Fluoro-2,3-dihydro-1H-inden-1-amine
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Caption: Synthetic pathway from 6-fluoro-1-indanone to the target amine.

Step 1: Oximation of 6-Fluoro-1-indanone

The first step is the reaction of the starting ketone with hydroxylamine or its salt (e.qg.,
hydroxylamine hydrochloride) in a basic solution.

o Causality: The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack
by the nitrogen atom of hydroxylamine. A basic medium is used to deprotonate the
hydroxylamine salt, liberating the free hydroxylamine nucleophile, and to catalyze the
dehydration of the intermediate carbinolamine, driving the reaction to completion to form the
stable C=N bond of the oxime.

Step 2: Reduction of the Oxime Intermediate

The second step involves the reduction of the carbon-nitrogen double bond of the oxime to a
single bond, yielding the primary amine.

o Causality: Catalytic hydrogenation is a highly effective method for this transformation. A
catalyst like Raney Nickel (an aluminum-nickel alloy) is employed in an alkaline ethanol
solution[1]. The catalyst surface adsorbs both the oxime and hydrogen, facilitating the
cleavage of the N-O bond and the addition of hydrogen atoms across the C=N double bond.
The alkaline conditions are maintained to ensure the stability and reactivity of the catalyst
system.

Detailed Experimental Protocol (Adapted from Analogue
Synthesis)

The following protocol is a representative procedure adapted from established methods for
indanamine synthesis[1].

o Oximation:

o To a solution of 6-fluoro-1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride
(1.5-2.5 eq).
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o Slowly add an agueous solution of sodium hydroxide (e.g., 20% w/v) while stirring.

o Heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress using Thin
Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture and neutralize it. The oxime product often
precipitates and can be collected by filtration.

e Reduction:

o Suspend the crude 6-fluoro-1-indanone oxime (1.0 eq) in a solution of ethanol and
agueous sodium hydroxide (e.g., 20%).

o Heat the mixture to 50-60 °C.

o Carefully add Raney Nickel catalyst (a slurry in water or ethanol) portion-wise, as the
reaction can be exothermic.

o Maintain the temperature and stir for several hours until TLC indicates the complete
consumption of the oxime.

o Cool the reaction mixture and carefully filter off the catalyst. Caution: Raney Nickel is
pyrophoric and must be handled with care, typically kept wet.

o Extract the aqueous filtrate with an organic solvent (e.g., toluene or dichloromethane).

o Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under
reduced pressure to yield the crude 6-Fluoro-2,3-dihydro-1H-inden-1-amine as an oil.

e Salt Formation (Optional but Recommended):
o Dissolve the crude amine in a suitable solvent (e.g., isopropanol).
o Add a solution of HCI in isopropanol or ether to precipitate the hydrochloride salt.

o Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the
final product.
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Part 3: Applications in Drug Discovery &
Development

The primary value of 6-Fluoro-2,3-dihydro-1H-inden-1-amine is as a precursor for developing
novel therapeutic agents. The incorporation of fluorine is a key strategy to optimize drug
candidates[9].

. Fluorine Atom
(Indanamlne Scaffold) (Position 6)

6-Fluoro-2,3-dihydro-
1H-inden-1-amine

Blocked Metabolic Site Enhanced Membrane 18F Isotope for
(Improved Stability) Permeability (Lipophilicity) PET Imaging

Increased Potency

Click to download full resolution via product page
Caption: Strategic benefits of fluorinating the indanamine scaffold.

* Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the
pKa of the proximal amine group, which can alter the molecule's ionization state at
physiological pH, potentially improving oral absorption and reducing off-target effects[2].

* Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at
the 6-position can block a potential site of aromatic hydroxylation by cytochrome P450
enzymes, a common metabolic pathway. This can increase the compound's half-life and
bioavailability[3].
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Enhanced Potency and Binding: Fluorine can engage in favorable non-covalent interactions

(e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites, leading to
enhanced binding affinity and potency of the final drug molecule[3].

e PET Imaging: The radioactive isotope 8F is a positron emitter with a convenient half-life
(approx. 110 minutes), making it ideal for Positron Emission Tomography (PET) imaging[10].
Synthesizing a drug candidate with 18F allows for non-invasive in vivo studies to confirm
target engagement, assess pharmacokinetics, and guide dose selection in both preclinical
and clinical settings[2][10].

Part 4: Analytical Characterization and Quality
Control

To ensure the identity, purity, and quality of 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a suite
of analytical techniques is employed. These methods form a self-validating system for quality
control.
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Technique Purpose Expected Outcome
) A major peak corresponding to
Purity assessment and _
HPLC the target compound, with

quantification.

purity typically >97%.

Mass Spectrometry (MS)

Molecular weight confirmation.

Detection of the molecular ion
(M+H)* corresponding to the
calculated mass of the

compound.

IH and °F NMR

Structural elucidation and

confirmation.

A proton NMR spectrum with
chemical shifts and splitting
patterns consistent with the
indanamine structure. A
fluorine NMR showing a signal
characteristic of an aryl

fluoride.

Infrared (IR) Spectroscopy

Functional group identification.

Characteristic absorption
bands for N-H (amine), C-H
(aromatic and aliphatic), and
C-F bonds.

Part 5: Safety and Handling

Proper handling of 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is essential for

laboratory safety.

o GHS Hazard Statements: Based on supplier data, the compound is associated with the

following hazards:

o H302: Harmful if swallowed.

o

[¢]

[¢]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[11]
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e Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing[4].

e Handling Recommendations:
o Work in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,
and a lab coat.

o Store in a tightly sealed container in a cool, dry place under an inert atmosphere[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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